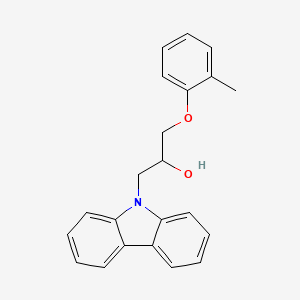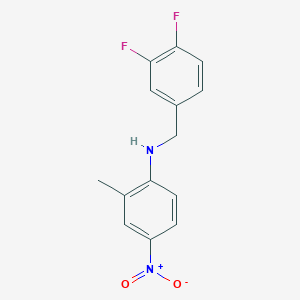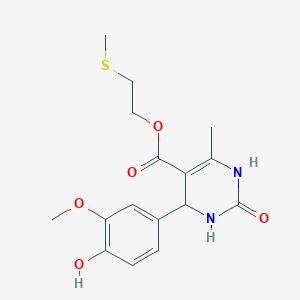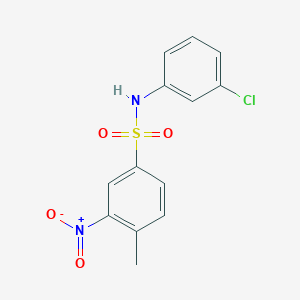
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol is a chemical compound that has been extensively studied due to its potential applications in various scientific research fields. This chemical compound is known for its unique properties and has been synthesized using various methods.
作用機序
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol is not fully understood. However, it is believed that this chemical compound interacts with the electron transport chain in cells, leading to the inhibition of ATP production. This, in turn, leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol has been found to have various biochemical and physiological effects. In vitro studies have shown that this chemical compound exhibits potent cytotoxicity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol in lab experiments is its excellent solubility in various organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations of using this chemical compound is its high cost, which may limit its use in certain experiments.
将来の方向性
There are various future directions related to 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol. One of the most promising directions is the development of new organic electronic devices using this chemical compound. Additionally, further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in various scientific research fields. Furthermore, there is a need to explore the use of this chemical compound in combination with other compounds for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its unique properties and excellent solubility make it an ideal candidate for use in various experiments. Further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in various scientific research fields.
合成法
The synthesis of 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol has been achieved using various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-methylphenylboronic acid with 1-(9H-carbazol-9-yl)-3-bromo-2-propanol in the presence of a palladium catalyst. The reaction leads to the formation of 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol.
科学的研究の応用
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this chemical compound is in the field of organic electronics. It has been found that 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol exhibits excellent charge transport properties, making it an ideal candidate for use in organic electronic devices such as organic field-effect transistors and organic light-emitting diodes.
特性
IUPAC Name |
1-carbazol-9-yl-3-(2-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-8-2-7-13-22(16)25-15-17(24)14-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h2-13,17,24H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNNZFVHKIVUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)


![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)

![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)

![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)


